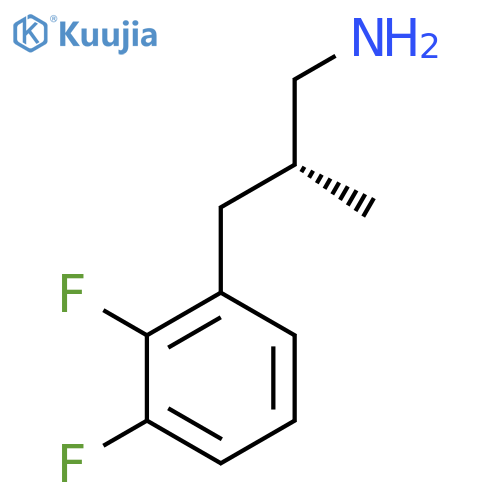Cas no 2248186-23-2 ((2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine)

2248186-23-2 structure
商品名:(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2248186-23-2
- (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine
- EN300-6507736
-
- インチ: 1S/C10H13F2N/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m1/s1
- InChIKey: TXZMWZKUJGTZQN-SSDOTTSWSA-N
- ほほえんだ: FC1C(=CC=CC=1C[C@@H](C)CN)F
計算された属性
- せいみつぶんしりょう: 185.10160574g/mol
- どういたいしつりょう: 185.10160574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507736-10.0g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 10g |
$10285.0 | 2023-05-31 | ||
| Enamine | EN300-6507736-0.25g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 0.25g |
$2200.0 | 2023-05-31 | ||
| Enamine | EN300-6507736-0.5g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 0.5g |
$2296.0 | 2023-05-31 | ||
| Enamine | EN300-6507736-1.0g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 1g |
$2391.0 | 2023-05-31 | ||
| Enamine | EN300-6507736-5.0g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 5g |
$6937.0 | 2023-05-31 | ||
| Enamine | EN300-6507736-0.05g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 0.05g |
$2009.0 | 2023-05-31 | ||
| Enamine | EN300-6507736-2.5g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 2.5g |
$4687.0 | 2023-05-31 | ||
| Enamine | EN300-6507736-0.1g |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
2248186-23-2 | 0.1g |
$2104.0 | 2023-05-31 |
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
2248186-23-2 ((2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine) 関連製品
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
